molecular formula C37H47N5O10 B14596743 (E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide CAS No. 60960-00-1

(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide

Cat. No.: B14596743
CAS No.: 60960-00-1
M. Wt: 721.8 g/mol
InChI Key: SLYGAHXJYKSEKY-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a benzimidazole moiety, a piperazine ring, and a butenedioic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine ring, and the attachment of the butenedioic acid group. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and organic solvents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or target certain diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as the inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, which are used as antiparasitic agents.

    Piperazine derivatives: Compounds with similar piperazine rings, such as piperazine citrate and piperazine adipate, which are used as anthelmintics.

    Butenedioic acid derivatives: Compounds with similar butenedioic acid groups, such as maleic acid and fumaric acid, which are used in various industrial applications.

Uniqueness

(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

60960-00-1

Molecular Formula

C37H47N5O10

Molecular Weight

721.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide

InChI

InChI=1S/C29H39N5O2.2C4H4O4/c1-3-10-24-20-32(22-29(36)30-16-4-2)18-19-33(24)21-28-31-25-13-8-9-14-26(25)34(28)17-15-27(35)23-11-6-5-7-12-23;2*5-3(6)1-2-4(7)8/h5-9,11-14,24H,3-4,10,15-22H2,1-2H3,(H,30,36);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

SLYGAHXJYKSEKY-LVEZLNDCSA-N

Isomeric SMILES

CCCC1N(CCN(C1)CC(=O)NCCC)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCC1CN(CCN1CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4)CC(=O)NCCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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